molecular formula C8H13ClN2O B1450859 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride CAS No. 1158291-39-4

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride

Cat. No. B1450859
CAS RN: 1158291-39-4
M. Wt: 188.65 g/mol
InChI Key: JXWLGVVOYMNISD-UHFFFAOYSA-N
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Description

“1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is a chemical compound with the CAS Number: 1158291-39-4 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is 1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” is a solid at room temperature . It has a molecular weight of 188.65 .

Scientific Research Applications

C8H12N2O⋅HCl C_8H_{12}N_2O \cdot HCl C8​H12​N2​O⋅HCl

and a molecular weight of 188.65. It’s a derivative of imidazole, which is a versatile heterocycle present in many biologically active molecules. Below is a comprehensive analysis of its potential scientific research applications, each discussed in a separate section.

Drug Synthesis

Imidazole derivatives are commonly used in medicinal chemistry for the synthesis of pharmaceuticals. The presence of the imidazole ring in “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” makes it a valuable intermediate for developing drugs with potential antifungal, antibacterial, and antiparasitic properties .

Biological Studies

This compound can be used as a building block in bioconjugation studies. It can be linked to other molecules to study biological pathways or to create probes for imaging specific proteins or DNA sequences within cells .

Material Science

In material science, imidazole derivatives can be used to synthesize polymers and resins with specific properties. “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” could be used to modify the characteristics of these materials, such as their thermal stability or electrical conductivity .

Catalysis

Imidazole and its derivatives are known to act as catalysts in chemical reactions. This compound could be explored for its catalytic properties in promoting various organic transformations, potentially offering a more efficient pathway for chemical synthesis .

Agricultural Chemistry

Imidazole compounds have applications in agriculture as well. They can be used to create pesticides and herbicides. Research into “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” could lead to the development of new compounds that are more effective and environmentally friendly .

Analytical Chemistry

Due to its unique structure, this compound can be used as a standard or reagent in analytical chemistry to quantify or detect the presence of other substances through various analytical techniques .

Nanotechnology

Imidazole derivatives can be used in the synthesis of nanoparticles. These nanoparticles can have various applications, from drug delivery systems to electronic devices. The compound could be used to create nanoparticles with specific properties .

Forensic Science

In forensic science, imidazole derivatives can be used as chemical markers or reagents in the detection of substances related to criminal activities. “1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride” could be part of a kit used for the analysis of chemical residues at crime scenes .

properties

IUPAC Name

1-(2-ethylimidazol-1-yl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWLGVVOYMNISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.